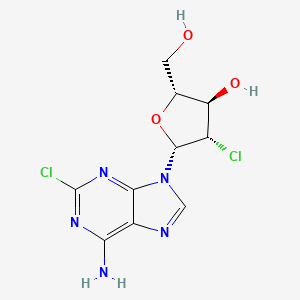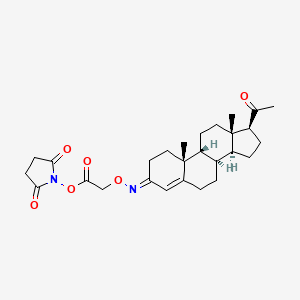
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is a synthetic derivative of progesterone, a naturally occurring hormone in the female body. This compound is used in various biochemical and physiological studies due to its unique properties. It is particularly useful in enzyme immunoassays and studying steroid specificity.
準備方法
Synthetic Routes and Reaction Conditions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is synthesized through a multi-step process. The initial step involves the formation of Progesterone 3-O-(Carboxymethyl)oxime by reacting progesterone with carboxymethyl oxime under specific conditions. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further biochemical studies or as intermediates in the synthesis of other compounds.
科学的研究の応用
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other steroid derivatives and as a reagent in various chemical reactions.
Biology: Employed in enzyme immunoassays to study steroid specificity and hormone-receptor interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the pharmacokinetic properties of progesterone.
Industry: Utilized in the production of diagnostic kits and other biochemical assays.
作用機序
The mechanism of action of Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, mimicking the action of natural progesterone. This interaction can modulate various biological pathways, including those involved in reproductive health and cellular signaling .
類似化合物との比較
Similar Compounds
Progesterone 3-(O-carboxymethyl)oxime: A closely related compound with similar properties but without the N-hydroxysuccinimide ester group.
Testosterone 3-(O-carboxymethyl)oxime: Another steroid derivative used in similar biochemical applications.
Hydrocortisone 3-(O-carboxymethyl)oxime: A glucocorticoid derivative with comparable uses in enzyme immunoassays.
Uniqueness
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is unique due to its enhanced water solubility and improved pharmacokinetic properties compared to natural progesterone. This makes it particularly useful in biochemical assays and potential therapeutic applications.
特性
分子式 |
C27H36N2O6 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[(E)-[(8R,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetate |
InChI |
InChI=1S/C27H36N2O6/c1-16(30)20-6-7-21-19-5-4-17-14-18(10-12-26(17,2)22(19)11-13-27(20,21)3)28-34-15-25(33)35-29-23(31)8-9-24(29)32/h14,19-22H,4-13,15H2,1-3H3/b28-18+/t19-,20-,21+,22-,26+,27-/m1/s1 |
InChIキー |
KNOFWHBRXRNINE-QPFNUXNISA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CCC4=C/C(=N/OCC(=O)ON5C(=O)CCC5=O)/CC[C@]34C)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)ON5C(=O)CCC5=O)CCC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


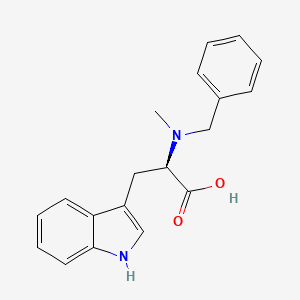
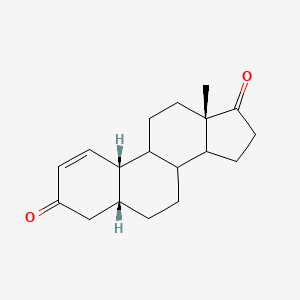

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
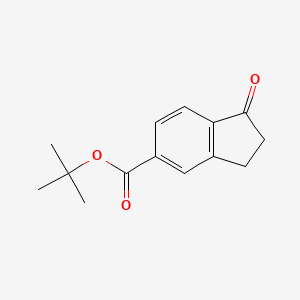
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
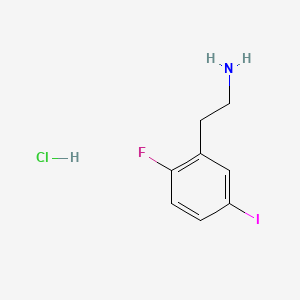
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
